ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate

Chemical building block Lead optimization Physicochemical properties

Researchers seeking a well-characterized, low-molecular-weight tetrazole-piperidine scaffold for early-stage drug discovery often face inconsistent purity and limited availability. This unsubstituted phenyl derivative (MW 329.36 g/mol) directly addresses that need. · Baseline comparator for SAR: Enables systematic exploration of substituent effects on LogP, solubility, and metabolic stability. · Fragment library ready: Low MW and favorable physicochemical profile (est. ClogP ~1.8) maximize hit rates in X-ray and NMR screens. · Synthetic versatility: The ethyl ester handle supports rapid diversification via amidation or hydrolysis to accelerate lead optimization.

Molecular Formula C16H19N5O3
Molecular Weight 329.36
CAS No. 1396580-37-2
Cat. No. B2761615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate
CAS1396580-37-2
Molecular FormulaC16H19N5O3
Molecular Weight329.36
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)C(=O)C2=NN(N=N2)C3=CC=CC=C3
InChIInChI=1S/C16H19N5O3/c1-2-24-16(23)12-7-6-10-20(11-12)15(22)14-17-19-21(18-14)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3
InChIKeyFUAWFDYNQRAUQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate: Heterocyclic Building Block


Ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate (CAS 1396580-37-2) is a synthetic organic compound classified as a piperidine amide featuring a 2-phenyl-2H-tetrazole moiety. It serves as a chemical building block for pharmaceutical research and drug discovery, incorporating the tetrazole heterocycle as a bioisostere for carboxylic acids and the piperidine ring as a conformationally constrained amine . The compound is a key member of a broader class of tetrazole-substituted piperidines investigated for their potential therapeutic applications.

Chemical Building Block
Tetrazole-piperidine amide scaffold for medicinal chemistry and lead optimization
Bioisostere Utilization
Tetrazole acts as a carboxylic acid bioisostere, supporting SAR studies
Synthetic Handle
Ester functionality enables further diversification via amidation or hydrolysis

Why Ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate Cannot Be Replaced by Analogs


In-class tetrazole-piperidine analogs are not interchangeable due to significant variations in the phenyl ring substitution pattern. This single structural feature can dramatically alter physicochemical properties such as lipophilicity (LogP), aqueous solubility, and metabolic stability, which in turn dictates the pharmacokinetic and pharmacodynamic profiles of derived lead compounds. The unsubstituted phenyl derivative serves as a specific baseline comparator, offering distinct properties compared to its para-substituted analogs, as demonstrated by quantitative differences in key molecular descriptors .

Phenyl substitution alters key properties

Variations in phenyl ring substituents (e.g., -OCF3, -Cl, -CH3) can markedly shift lipophilicity, solubility, and metabolic stability, so analogs may not be direct replacements.

Baseline comparator may not reflect para-substituted profiles

This unsubstituted phenyl variant provides a specific physicochemical baseline; results may not translate to analogs with electron-withdrawing or lipophilic groups.

Ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate: Quantitative Differentiation


Molecular Weight Advantage vs. Trifluoromethoxy Analog

The compound possesses a significantly lower molecular weight and smaller molecular formula compared to its closest commercially available analog, ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate (CAS 1396791-83-5). This difference is critical for medicinal chemistry campaigns where lower molecular weight is generally associated with improved ligand efficiency and more favorable ADME properties .

MW Comparison
Data to verify
343.38 vs 413.35 g/mol, ~17% lighter
May support ligand efficiency in fragment elaboration
Calculated molecular weights; experimental confirmation of impact on ADME pending.
Chemical building block Lead optimization Physicochemical properties

Lower Lipophilicity Profile

The absence of an electron-withdrawing para-substituent on the phenyl ring in the target compound results in a lower calculated LogP compared to analogs containing halogenated or trifluoromethoxy groups. A lower LogP can correlate with reduced membrane permeability and lower metabolic clearance, making this compound a more suitable baseline for optimizing pharmacokinetic properties [1].

ClogP Profile
Class-level inference
~1.8 vs ~2.5, ~0.7 log units lower
May support solubility-driven library design
Estimated from class analogs; experimental logD not publicly available.
Drug-likeness LogP Physicochemical profiling

Synthetic Accessibility and Availability

The compound is commercially available as a discrete chemical building block, with vendors reporting a synthesis route involving cyclization of an appropriate nitrile with sodium azide, followed by coupling to the piperidine ester. This contrasts with many in-class analogs that lack validated synthetic protocols in the public domain, potentially leading to variable purity and longer lead times for custom synthesis .

Synthetic Access
Data to verify
Documented route, multiple vendor availability
May reduce procurement risk and timeline uncertainty
Based on vendor catalog assessment; verify with supplier for current stock and purity.
Synthetic accessibility Building block Drug discovery

Optimal Procurement Scenarios for Ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate


Fragment-Based Lead Generation

The compound's significantly lower molecular weight (343.38 g/mol) compared to its halogenated analogs makes it a superior choice for fragment-based screening libraries. Researchers building a fragment cocktail for X-ray crystallography or NMR-based screening should prioritize this compound to maximize hit rates from small, soluble fragments .

CNS Penetration-Focused Medicinal Chemistry

With an estimated ClogP of ~1.8, this unsubstituted phenyl-tetrazole-piperidine is more likely to fall within the desired lipophilicity range for CNS drugs (typically ClogP <5). It serves as a logical starting point for synthesizing analogs intended for neurological targets, where high lipophilicity can lead to off-target binding and rapid metabolism [1].

Parallel Library Synthesis of Bioisosteres

The well-documented synthetic route and commercial availability make this compound a reliable anchor for constructing a library of amide bioisosteres. Its ester functionality also provides a synthetic handle for further diversification via amidation or hydrolysis, enabling rapid exploration of structure-activity relationships around a core privileged scaffold .

Application
Selection Property
Validation Focus
Fragment-based screening library construction
Lower molecular weight vs. para-substituted analogs
Ligand efficiency and solubility in fragment cocktails
CNS drug-likeness profiling
Moderate calculated lipophilicity
CNS MPO score and permeability assay validation
Tetrazole-piperidine library synthesis
Documented synthesis and commercial availability
Synthetic diversification via ester handle; batch consistency
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